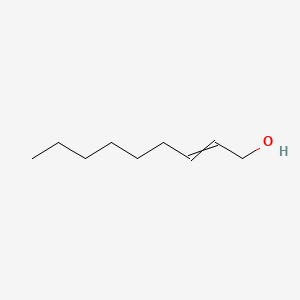
2-Nonen-1-ol
Overview
Description
2-Nonen-1-ol is a chemical compound with the molecular formula C9H18O . It has an average mass of 142.239 Da and a monoisotopic mass of 142.135757 Da . It is also known by other names such as Non-2-en-1-ol and 2-Nonene-1-ol .
Molecular Structure Analysis
The molecular structure of this compound consists of 9 carbon atoms, 18 hydrogen atoms, and 1 oxygen atom . The IUPAC Standard InChI is InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h7-8,10H,2-6,9H2,1H3 .Scientific Research Applications
1. Biochemical Synthesis and Enzymatic Reactions
2-Nonen-1-ol has been explored in the context of biochemical synthesis and enzymatic reactions. A study demonstrated the conversion of linoleic acid into (S) 2-nonen-4-olide using soybean type-I lipoxygenase, highlighting the enzyme's role in the transformation of fatty acids (Fuganti et al., 1995).
2. Thermodynamic Properties
Research on the thermodynamic properties of compounds related to this compound, like 1-nonene, 1-hexanol, and 2-hexyn-1-ol, has provided insights into their excess enthalpies, crucial for understanding their behavior in various conditions (Kudryavtseva & Siimer, 1994).
3. Odor Characteristics
The correlation between chemical structure and odor has been studied in n-nonen-1-ols, including this compound. These studies have revealed that the odor profiles of these compounds are largely influenced by the positions of their carbon-double bonds, contributing significantly to our understanding of olfactory chemistry (Sakoda et al., 1995).
4. Nonlinear Optical Properties
The nonlinear optical properties of related compounds, such as 1-(2,5-Dimethoxy-phenylazo)-naphthalen-2-ol, were studied, showing potential applications in optoelectronics and photonics. This research opens the door to exploring similar properties in this compound and related compounds (Sreenath et al., 2018).
5. Removal of Unpleasant Odors
Studies have explored the use of enzymes in removing compounds like trans-2-nonenal, closely related to this compound, due to their association with unpleasant odors. This research is particularly relevant in developing deodorizing agents and understanding the biochemical processes involved in odor removal (Lee et al., 2020).
6. Synthesis of Pheromones
The synthesis of 4Z-Nonen-1-ol, an intermediate in the creation of sex pheromones for insects like the cotton bollworm and cabbage moth, demonstrates the role of this compound and its derivatives in ecological and agricultural research (Ishmuratov et al., 2019).
7. Electronic Transport Behavior
The electronic transport behavior of compounds similar to this compound, such as 1-(Phenyldiazenyl)naphthalen-2-ol, has been studied for their potential as optical molecular switches. This research is essential for developing new materials and devices in electronics and photonics (Darugar et al., 2021).
8. Atmospheric Chemistry
The reaction rates of compounds like 1-nonen-3-ol and 1-nonen-4-ol with ozone have been measured, providing valuable information on their atmospheric lifetimes and reactivity. This research is crucial for understanding the environmental impact of volatile organic compounds (Li et al., 2018).
9. Pharmaceutical and Biotechnological Applications
The binding properties and removal techniques for trans-2-nonenal, a compound related to this compound, have been explored using phage display techniques. Such research is relevant for developing pharmaceutical and biotechnological applications aimed at odor control and therapeutic interventions (Lee et al., 2020).
Safety and Hazards
2-Nonen-1-ol is a flammable material . It can cause irritation to the skin, eyes, and respiratory system . Harmful products of combustion include CO and CO2 . Contact with strong oxidants can cause it to burn . According to the safety data sheet, it is advised to avoid dust formation, breathing mist, gas or vapors, and contact with skin and eye . Personal protective equipment and chemical impermeable gloves are recommended when handling this compound .
properties
IUPAC Name |
non-2-en-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18O/c1-2-3-4-5-6-7-8-9-10/h7-8,10H,2-6,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSSALFVIQPAIQK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC=CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9066758 | |
| Record name | 2-Nonen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
22104-79-6 | |
| Record name | 2-Nonen-1-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=22104-79-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Nonen-1-ol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022104796 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Nonen-1-ol | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Nonen-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID9066758 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Non-2-en-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.040.698 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![1H-Pyrrolo[3,2-c]pyridine-4,6(5H,7H)-dione](/img/structure/B1606372.png)

![8-Benzyl-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B1606376.png)
![6-methoxy-7,8,9,10-tetrahydro-6H-[1,2,5]oxadiazolo[3,4-c]carbazole](/img/structure/B1606377.png)

![N-[(1,2-Dimethylindol-3-yl)methylidene]hydroxylamine](/img/structure/B1606380.png)



![11-Ethyl-8-(2-hydroxyethyl)-5-methyl-5,11-dihydro-6h-dipyrido[3,2-b:2',3'-e][1,4]diazepin-6-one](/img/structure/B1606385.png)